methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and various halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol with 1H-pyrazole-5-carboxylic acid under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substituents in the compound can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and halogen substituents play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
Uniqueness
Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C12H7ClF4N2O3 |
---|---|
Molecular Weight |
338.64 g/mol |
IUPAC Name |
methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H7ClF4N2O3/c1-21-11(20)8-4-9(19-18-8)22-10-6(13)2-5(3-7(10)14)12(15,16)17/h2-4H,1H3,(H,18,19) |
InChI Key |
BRCCPFOJBMFNFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F |
Origin of Product |
United States |
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